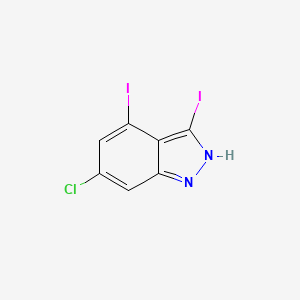

6-Chloro-3,4-diiodo-1H-indazole

Description

Evolution of Indazole Synthesis and Functionalization Methodologies in Organic Chemistry

The synthesis of the indazole ring system has been a subject of extensive research for over a century, leading to a diverse array of synthetic strategies. Historically, methods such as the Fischer indole (B1671886) synthesis adapted for indazoles, the Cadogan reaction involving the reductive cyclization of o-nitrobenzylamines, and the diazotization of o-toluidine (B26562) derivatives were foundational. chemicalbook.comnih.gov These classical approaches, while effective, often required harsh reaction conditions.

The modern era of organic synthesis has ushered in more sophisticated and efficient methodologies, particularly through the use of transition-metal catalysis. Designing new synthetic strategies for indazoles has become a significant topic in contemporary research. nih.govnih.gov Palladium-catalyzed cross-coupling reactions, for instance, have become instrumental. mdpi.com A pivotal advancement has been the development of C-H activation and functionalization strategies. bits-pilani.ac.inresearchgate.net These methods allow for the direct formation of the indazole core or the late-stage modification of a pre-existing indazole ring, offering high atom economy and functional group tolerance. rsc.org Rhodium, cobalt, and copper catalysts are frequently employed to mediate these transformations, enabling the construction of complex indazole derivatives from simpler precursors like azobenzenes and aldehydes. mdpi.comnih.govnih.govacs.org

Functionalization of the indazole nucleus, particularly at the C3 position, is of immense interest for modulating biological activity. mdpi.com Halogenation, especially iodination and bromination, serves as a crucial step, installing a versatile handle for subsequent cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. chim.it Iodination at the C3 position is commonly achieved using iodine (I₂) in the presence of a base like potassium hydroxide (B78521) (KOH) in a polar solvent such as DMF. mdpi.comchim.it

| Method | Description | Catalyst/Reagents | Key Features |

| Classical Methods | Traditional cyclization reactions to form the indazole core. | Strong acids/bases, high temperatures | Foundational but often harsh conditions. |

| Transition-Metal Catalysis | C-H activation/annulation sequences to construct functionalized indazoles. nih.govnih.gov | Rh, Co, Cu, Pd complexes | High efficiency, atom economy, and functional group tolerance. mdpi.commdpi.comnih.govnih.govacs.org |

| Metal-Free Synthesis | Cyclization reactions mediated by non-metal reagents. nih.govrsc.org | Iodine, PIFA | Avoids metal contamination, often under mild conditions. |

| C3-Halogenation | Introduction of a halogen at the C3 position for further functionalization. chim.it | I₂/KOH, NIS, NBS | Creates a versatile synthetic handle for cross-coupling. mdpi.comchim.it |

Significance of Multi-Halogenated Heterocycles in Contemporary Chemical Research

Heterocyclic compounds are fundamental to life and are integral to numerous industries, including pharmaceuticals and agriculture. nih.gov Halogenated heterocycles, which feature one or more halogen atoms, are particularly significant as they serve as versatile intermediates in synthetic chemistry. nih.gov The carbon-halogen bond provides a reactive site for a vast array of chemical transformations, most notably metal-catalyzed cross-coupling reactions. This allows for the construction of complex molecular architectures from relatively simple, halogenated building blocks.

Multi-halogenated heterocycles offer an even greater degree of synthetic flexibility. The presence of different halogens (e.g., chlorine, bromine, iodine) on the same heterocyclic core allows for regioselective functionalization. The differential reactivity of C-Cl, C-Br, and C-I bonds in cross-coupling reactions (typically C-I > C-Br > C-Cl) enables chemists to sequentially introduce different substituents at specific positions. This orthogonal reactivity is a powerful tool in the synthesis of highly complex target molecules and in the generation of compound libraries for drug discovery and structure-activity relationship (SAR) studies.

Furthermore, halogen atoms themselves can significantly influence the physicochemical properties of a molecule, affecting its lipophilicity, metabolic stability, and binding affinity to biological targets through halogen bonding. Therefore, multi-halogenated heterocycles are not just synthetic intermediates but are also recognized for their potential to directly contribute to the desired profile of a final compound.

Positioning of 6-Chloro-3,4-diiodo-1H-indazole within the Spectrum of Indazole Derivatives: A Research Rationale

While the compound this compound is not prominently documented in readily available literature, its structure suggests a clear and compelling research rationale. It represents a highly functionalized and synthetically versatile scaffold. The rationale for its synthesis and study can be understood by considering the strategic placement of its three halogen atoms.

A plausible synthetic route would begin with a commercially available or readily synthesized precursor, such as 6-chloro-1H-indazole. This starting material can be prepared from precursors like 3-chloro-2-methylaniline (B42847). chemicalbook.comresearchgate.net The subsequent challenge is the regioselective introduction of two iodine atoms at the C3 and C4 positions.

C3-Iodination : The C3 position of the indazole ring is known to be susceptible to electrophilic substitution. Treatment of 6-chloro-1H-indazole with an iodinating agent like N-iodosuccinimide (NIS) or iodine (I₂) under basic conditions would likely yield 6-chloro-3-iodo-1H-indazole. mdpi.comchim.it This type of reaction is well-established for various substituted indazoles.

C4-Iodination : The introduction of a second iodine atom at the C4 position is more challenging. Direct electrophilic iodination on the 6-chloro-3-iodo-1H-indazole intermediate would need to overcome the deactivating effect of the existing substituents and achieve C4 selectivity. Alternatively, a directed metalation approach could be employed. For instance, a protected 6-chloro-indazole could be subjected to directed ortho-metalation at C7 or C5, followed by subsequent functional group manipulations and a final iodination step at C4, though this would be a more complex, multi-step sequence. A more direct, albeit hypothetical, approach could involve harsher iodination conditions or specialized catalysts to facilitate di-iodination. nih.gov

The primary research rationale for constructing a molecule like this compound lies in its potential as a multi-functional building block. The three halogen atoms provide distinct handles for sequential, regioselective functionalization:

The C3-Iodo group is typically the most reactive site for palladium-catalyzed cross-coupling reactions.

The C4-Iodo group offers a second, distinct site for similar transformations, potentially under slightly different catalytic conditions.

The C6-Chloro group is generally the most robust and least reactive of the three, allowing it to be carried through initial synthetic steps and functionalized at a later stage under more forcing conditions.

This built-in orthogonal reactivity would make this compound an exceptionally valuable platform for generating diverse libraries of complex indazole derivatives for screening in drug discovery programs.

| Property | Value | Source |

| Molecular Formula | C₇H₃ClI₂N₂ | Calculated |

| Molecular Weight | 404.38 g/mol | Calculated |

| IUPAC Name | This compound | Standard Nomenclature |

Overview of Key Academic Research Directions for Complex Halogenated Indazoles

The academic and industrial interest in complex halogenated indazoles is primarily driven by their application in medicinal chemistry. Indazole derivatives have demonstrated a wide range of pharmacological activities, including anti-cancer, anti-inflammatory, and antiviral properties. mdpi.comnih.govgoogle.com

A major focus of research is the development of protein kinase inhibitors . Many approved anti-cancer drugs, such as Axitinib and Pazopanib, feature the indazole scaffold. The ability to systematically and regioselectively modify a multi-halogenated core like this compound is crucial for exploring the SAR of kinase inhibition. By replacing the halogen atoms with various aryl, alkyl, and amine groups, researchers can fine-tune the molecule's ability to fit into the ATP-binding pocket of specific kinases, leading to more potent and selective drugs. nih.gov

Another key direction is the synthesis of novel anti-infective agents . Halogenated indazoles have been investigated for their antibacterial and antileishmanial activities. nih.gov The development of new compounds is critical to combatting the rise of drug-resistant pathogens.

Beyond pharmaceuticals, the unique electronic and photophysical properties that can arise from highly substituted aromatic systems make these compounds potential candidates in materials science . The indazole core can be incorporated into organic light-emitting diodes (OLEDs), fluorescent probes, and other functional materials. The systematic functionalization of a core like this compound allows for the tuning of properties such as emission wavelength, quantum yield, and charge-transport characteristics.

Structure

3D Structure

Properties

IUPAC Name |

6-chloro-3,4-diiodo-2H-indazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClI2N2/c8-3-1-4(9)6-5(2-3)11-12-7(6)10/h1-2H,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEQSHKGKBLDPKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C(NN=C21)I)I)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClI2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 6 Chloro 3,4 Diiodo 1h Indazole

Strategic Retrosynthesis of the Di-Halogenated Indazole Core

A plausible retrosynthetic analysis for 6-chloro-3,4-diiodo-1H-indazole suggests several potential synthetic pathways. The indazole ring is a key structural motif, and its formation can be envisioned through various disconnections. One common approach involves the cyclization of a suitably substituted o-toluidine (B26562) derivative. In this case, a potential precursor would be a 2-amino-5-chloro-3,4-diiodotoluene. The indazole ring could then be formed through diazotization followed by intramolecular cyclization.

Alternatively, the indazole core could be constructed from a substituted 2-halobenzonitrile. For instance, a 2-fluoro-5-chloro-3,4-diiodobenzonitrile could react with hydrazine (B178648) in a nucleophilic aromatic substitution followed by cyclization to yield the target indazole. organic-chemistry.org A similar strategy starting from a 2-bromobenzonitrile (B47965) has also been reported for the synthesis of 3-aminoindazoles.

Another retrosynthetic approach involves the initial formation of a substituted indazole followed by the sequential introduction of the halogen atoms. For example, starting from 6-chloro-1H-indazole, regioselective iodination at the C-3 and C-4 positions could be explored. However, controlling the regioselectivity of such direct halogenation on a pre-formed indazole ring can be challenging.

Finally, a [3+2] cycloaddition reaction between an appropriately substituted aryne and a diazo compound could also be a viable route for the construction of the indazole ring system. reddit.com

Direct Halogenation Techniques for Selective Introduction of Chlorine and Iodine

Direct halogenation of the indazole ring is a common method for introducing halogen substituents. However, the regioselectivity of these reactions is highly dependent on the reaction conditions and the existing substituents on the indazole core.

The introduction of iodine at the C-3 and C-4 positions of a 6-chloro-1H-indazole would be a direct approach to the target molecule. Iodination of indazoles can be achieved using various iodinating agents. A procedure for the synthesis of 3-amino-4-iodo-indazole involves the diazotization of 2-amino-6-fluorobenzonitrile (B142694) followed by treatment with cuprous iodide, and subsequent reaction with hydrazine hydrate (B1144303). google.com While not a direct iodination of an existing indazole, this highlights a method to introduce iodine at the C-4 position during the ring synthesis.

Direct iodination of the indazole ring often occurs at the C-3 position. For the synthesis of 4,5-diiodo-1H-imidazole, a solution of potassium iodide and iodine in water was used. chemicalbook.comorgsyn.org Similar conditions could potentially be adapted for the di-iodination of 6-chloro-1H-indazole. The iodination of aromatic amines can also be achieved through diazotization followed by reaction with potassium iodide. thieme-connect.comthieme-connect.deorganic-chemistry.orgresearchgate.net

| Substrate | Reagents and Conditions | Product | Yield | Reference |

| Aromatic Amines | 1. 'Resin NO2-', p-TsOH, H2O, 20 °C; 2. KI, 20 °C | Iodoarenes | - | thieme-connect.com |

| 2-Amino-6-fluorobenzonitrile | 1. tert-Butyl nitrite, acetonitrile, 60 °C; 2. CuI | 2-Fluoro-6-iodobenzonitrile | - | google.com |

| Imidazole | KI, I2, H2O | 4,5-Diiodo-1H-imidazole | - | chemicalbook.comorgsyn.org |

| Aromatic Amines | NaNO2, KI, sulfonic acid based cation-exchange resin, H2O, rt | Iodoarenes | - | researchgate.net |

The introduction of a chlorine atom at the C-6 position can be achieved either by starting with a pre-chlorinated precursor or by direct chlorination of the indazole ring. The synthesis of 2-amino-5-chlorobenzonitrile, a potential precursor, has been reported from anthranilic acid via ring chlorination with sulfuryl chloride. chemicalbook.com

Direct chlorination of 1H-indazole in an acidic medium can lead to a mixture of products, including 3-chloro-, 3,5-dichloro-, and 3,5,7-trichloro-1H-indazoles. wikipedia.org However, selective chlorination of indazole at the C-3 position has been achieved using sodium hypochlorite. wikipedia.org For the specific synthesis of 4-chloro-1H-indazole, a method starting from 3-chloro-2-methylaniline (B42847) has been developed. youtube.comresearchgate.net Another route to 4-chloro-1H-indazole involves starting from 2-methyl-3-chloroaniline and using potassium acetate, acetic anhydride, and isoamyl nitrite.

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

| Anthranilic acid | SO2Cl2 | 5-Chloroanthranilic acid | - | chemicalbook.com |

| 1H-Indazole | Acidic medium | 3-Chloro-, 3,5-dichloro-, 3,5,7-trichloro-1H-indazoles | Non-regioselective | wikipedia.org |

| 3-Chloro-2-methylaniline | - | 4-Chloro-1H-indazole | - | youtube.comresearchgate.net |

| 2-Methyl-3-chloroaniline | KOAc, Ac2O, isoamyl nitrite | 4-Chloro-1H-indazole | 100% |

Indazole Ring Construction through Cycloaddition and Annulation Reactions

Constructing the indazole ring with the desired substitution pattern already in place on the precursors is a powerful strategy that can avoid issues with regioselectivity in direct halogenation.

Transition metal-catalyzed reactions are widely used for the synthesis of indazoles. thieme-connect.comthieme-connect.de Palladium-catalyzed synthesis of indazoles from hydrazones has been reported. A general two-step synthesis of substituted 3-aminoindazoles from 2-bromobenzonitriles involves a palladium-catalyzed arylation of benzophenone (B1666685) hydrazone followed by an acidic deprotection/cyclization sequence. organic-chemistry.org

Copper-catalyzed reactions are also prevalent. A one-pot synthesis of 1H-indazole has been developed from 2-haloacetophenones through a CuO-catalyzed amination with methyl hydrazine. wikipedia.org Furthermore, rhodium-catalyzed C-H activation and annulation sequences provide a modern approach to functionalized indazoles. thieme-connect.com Cobalt-catalyzed C-H bond functionalization has also been employed for the synthesis of 2-aryl indazoles. organic-chemistry.org

| Catalyst/Metal | Reaction Type | Starting Materials | Product | Reference |

| Pd | Arylation/Cyclization | 2-Bromobenzonitriles, Benzophenone hydrazone | 3-Aminoindazoles | organic-chemistry.org |

| Cu | Amination/Dehydration-cyclization | 2-Haloacetophenones, Methyl hydrazine | 1H-Indazoles | wikipedia.org |

| Rh/Cu | C-H activation/Annulation | Ethyl benzimidates, Nitrosobenzenes | 1H-Indazoles | thieme-connect.com |

| Co | C-H bond functionalization | Azobenzenes, Aldehydes | 2-Aryl indazoles | organic-chemistry.org |

Metal-free approaches to indazole synthesis offer advantages in terms of cost and potential for metal contamination in the final products. A one-pot, metal-free reaction of 2-aminophenones with hydroxylamine (B1172632) derivatives provides indazoles in very good yields. organic-chemistry.orgreddit.com

1,3-Dipolar cycloaddition reactions between arynes and diazo compounds are an efficient metal-free method for constructing the indazole skeleton. organic-chemistry.orgreddit.com This approach allows for the synthesis of a wide range of substituted indazoles by varying the substituents on both the aryne and diazo precursors. Another metal-free approach involves the reaction of 2-fluorobenzonitrile (B118710) with hydrazine hydrate to produce 3-aminoindazole. wikipedia.org

Flow Chemistry and Continuous Process Development for Scale-Up

The transition from batch processing to continuous flow chemistry is a significant development in the pharmaceutical and fine chemical industries, offering enhanced safety, efficiency, and scalability. researchgate.net Flow chemistry, which involves conducting reactions in a continuous stream through tubes or channels, allows for superior control over reaction parameters like temperature, pressure, and reaction time. researchgate.net This precise control can lead to higher yields, improved product quality, and the ability to perform chemistries that are difficult or hazardous in traditional batch reactors. researchgate.net

For the synthesis of indazole derivatives, flow reactors have been successfully employed. researchgate.net A one-step synthesis of substituted 1H-indazoles has been demonstrated using a flow reactor, highlighting the potential for this technology in producing these important heterocyclic cores. researchgate.net In the context of producing a complex molecule like this compound, a multi-step synthesis could be designed where each step is optimized in a separate flow module. This approach is particularly advantageous for potentially hazardous reactions, such as nitrations or reactions involving unstable intermediates, which are common in heterocyclic synthesis. The development of a continuous process for this target molecule would involve designing a sequence of flow reactors for the initial heterocycle formation, followed by subsequent halogenation steps. Data-driven process development, including process safety testing, can lead to a scalable manufacturing process suitable for producing materials on a large scale. nih.gov

Table 1: Advantages of Flow Chemistry for Indazole Synthesis

| Feature | Benefit | Relevance to this compound |

|---|---|---|

| Enhanced Heat Transfer | Superior temperature control, minimizing side reactions and improving safety. | Crucial for exothermic halogenation and nitration steps. |

| Precise Residence Time | Accurate control over reaction duration, maximizing conversion and selectivity. | Allows for optimization of each step in a multi-step synthesis. |

| Improved Safety | Small reaction volumes minimize risks associated with hazardous reagents or exothermic events. | Important when handling reagents like hydrazine or strong acids/oxidants. |

| Scalability | Production is scaled by running the process for longer, not by using larger reactors. | Facilitates straightforward transition from laboratory to manufacturing scale. nih.gov |

| Automation | Enables simplified and automated systems for consistent production. researchgate.net | Reduces manual handling and improves reproducibility. |

Precursor Synthesis and Functional Group Transformations for Di-Halogenation

The synthesis of this compound would logically commence from a pre-functionalized indazole core. A plausible starting material is 6-chloro-1H-indazole, which is a known compound. sigmaaldrich.com The synthesis of the indazole ring itself can be achieved through various classical methods, such as the intramolecular cyclization of o-halobenzonitriles with hydrazine derivatives. nih.govorganic-chemistry.org For instance, the synthesis of 7-bromo-4-chloro-1H-indazol-3-amine has been achieved from 2,6-dichlorobenzonitrile (B3417380) via a regioselective bromination followed by a selective cyclization with hydrazine. nih.gov

Once the 6-chloro-1H-indazole precursor is obtained, the key transformations involve the introduction of two iodine atoms at the C3 and C4 positions. Halogenation of the indazole ring is a well-established functionalization strategy. chim.it Specifically, direct iodination can be performed using molecular iodine (I₂) in the presence of a base like potassium hydroxide (B78521) (KOH) in a solvent such as dimethylformamide (DMF). chim.it For example, 6-bromoindazole has been successfully iodinated at the 3-position under these conditions. chim.it

Achieving di-iodination at the C3 and C4 positions requires careful control of regioselectivity. The process would likely involve a stepwise approach. First, iodination at the C3 position is common, as this position is often reactive towards electrophiles. chim.it Following the introduction of the first iodine atom at C3, a second iodination would be directed to the C4 position. The directing effects of the existing chloro-substituent and the pyrazole (B372694) ring, along with the newly introduced iodine at C3, will influence the position of the second iodination. It has been noted that poly-halogenation of indazoles can be achieved by fine-tuning reaction conditions. nih.govresearchgate.netsemanticscholar.orgrsc.org

Considerations for Chemo-, Regio-, and Stereoselectivity in Synthesis

The successful synthesis of this compound hinges on the precise control of selectivity at several stages.

Chemoselectivity: In a molecule with multiple reactive sites, chemoselectivity is paramount. During halogenation, the reagents must selectively react with the desired C-H bonds on the indazole ring without affecting other functional groups that might be present on a more complex precursor. A high degree of chemoselectivity in the reaction of 2H-indazoles has been achieved under visible-light irradiation, where the reaction outcome can be controlled by the choice of atmosphere (N₂ or O₂). rsc.org

Regioselectivity: This is the most critical consideration for this specific target. The indazole ring has several positions available for substitution, and directing the halogens to the 3, 4, and 6 positions is a significant challenge.

C6-Chlorination: The chlorine atom is best incorporated in the starting material, for example, by starting with an appropriately substituted aniline (B41778) or benzonitrile (B105546) precursor to form the 6-chloro-1H-indazole core.

C3 and C4-Iodination: The regioselectivity of indazole halogenation is influenced by both electronic and steric factors, as well as the reaction conditions.

The C3 position is generally the most electronically activated site for electrophilic substitution in the indazole ring. chim.it Therefore, the first iodination is likely to occur at this position.

Introducing the second iodine atom at C4 is more challenging. Directing group effects come into play. The existing C6-chloro group is a deactivating ortho-, para-director. The C3-iodo group would also influence the electronic distribution. The use of specific iodinating systems, such as silver salts in combination with iodine, can offer unique regioselectivity in the iodination of chlorinated aromatic compounds. uky.edunih.govnih.gov For example, reagents like AgSbF₆/I₂ or AgBF₄/I₂ have been shown to selectively iodinate chloro-aromatics at specific positions. uky.edunih.govnih.gov The choice of N-protection on the indazole nitrogen can also dramatically influence regioselectivity. Directing metalation strategies, followed by quenching with an iodine source, are another powerful tool for achieving specific substitution patterns.

It has been reported that the direct bromination of 2-phenyl-2H-indazole with Br₂ can result in a mixture of 3,5-dibromo- and 3,7-dibromo-2H-indazole, highlighting the challenge of controlling regioselectivity in polyhalogenation. nih.govsemanticscholar.orgrsc.org Therefore, achieving the desired 3,4-diiodo substitution would require careful optimization of reagents, solvents, temperature, and potentially the use of a directing or protecting group strategy.

Stereoselectivity: As this compound is an achiral, aromatic molecule, stereoselectivity is not a consideration in its synthesis unless chiral substituents are introduced in subsequent steps.

Green Chemistry Principles and Sustainable Approaches in Indazole Synthesis

The integration of green chemistry principles into synthetic methodologies is crucial for developing sustainable chemical processes. Current time information in Bangalore, IN. The synthesis of indazoles is an area where significant progress has been made in applying these principles. Current time information in Bangalore, IN.iosrjournals.org

One of the core tenets of green chemistry is the reduction or elimination of hazardous organic solvents. Performing reactions in water or under solvent-free conditions represents a significant step towards this goal.

Aqueous Media: Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. Metal-free methods for the mono- and poly-halogenation of 2H-indazoles have been successfully carried out in water, affording products in good yields. nih.govrsc.org For example, mono-bromination of 2-phenyl-2H-indazole can be achieved with N-Bromosuccinimide (NBS) in water at 95 °C with a high yield. researchgate.net

Solvent-Free Reactions: Eliminating the solvent entirely minimizes waste and simplifies product purification. Microwave-assisted synthesis is particularly well-suited for solvent-free conditions. A rapid, clean, and environmentally sustainable method for the microwave-assisted synthesis of 1,2-disubstituted benzimidazoles has been developed that does not require a solvent, highlighting the potential for applying this to indazole synthesis. mdpi.com

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. researchgate.net By directly coupling microwave energy with the polar molecules in a reaction mixture, this technique can lead to dramatic reductions in reaction times, increased product yields, and enhanced purity compared to conventional heating methods. mdpi.comnih.gov The synthesis of various heterocyclic compounds, including indazoles and indoles, has been significantly improved through microwave irradiation. nih.govnih.gov For example, the synthesis of 3-aryl-4-arylmethylideneamino-4,5-dihydro-1H-1,2,4-triazol-5-one derivatives was achieved in just 5 minutes with a 96% yield using microwaves, a significant improvement over traditional methods. nih.gov Similarly, trifluoromethyl-substituted spiro-indoles have been synthesized in high yields (85-90%) under microwave irradiation. nih.gov This technology could be applied to optimize the halogenation or cyclization steps in the synthesis of this compound, potentially leading to a more efficient and rapid process. mdpi.com

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Parameter | Conventional Heating | Microwave-Assisted Synthesis (MAOS) |

|---|---|---|

| Heating Method | Conductive heating (external) | Direct dielectric heating (internal) nih.gov |

| Reaction Time | Hours to days | Minutes mdpi.comnih.gov |

| Energy Efficiency | Low | High |

| Yield | Often moderate | Generally high mdpi.comresearchgate.net |

| Side Reactions | More prevalent due to prolonged heating | Often reduced due to short reaction times |

Chemical Reactivity and Transformation Studies of 6 Chloro 3,4 Diiodo 1h Indazole

Transition Metal-Catalyzed Cross-Coupling Reactions at Halogenated Positions

Transition metal-catalyzed cross-coupling reactions are powerful tools for the construction of carbon-carbon and carbon-heteroatom bonds. For polyhalogenated substrates like 6-Chloro-3,4-diiodo-1H-indazole, the success of these reactions often hinges on the selective activation of one halogen over another. In general, the reactivity of halogens in palladium-catalyzed couplings follows the order I > Br > Cl, suggesting that the two iodine atoms in this compound would be the more reactive sites.

The Suzuki-Miyaura coupling, which utilizes organoboron reagents in the presence of a palladium catalyst and a base, is a versatile method for forming carbon-carbon bonds. nih.govmdpi.com While specific studies on the Suzuki-Miyaura coupling of this compound are not extensively detailed in the available literature, the reactivity of similar halogenated indazoles provides significant insights. For instance, the C-3 position of 1H-indazole is a common site for functionalization via Suzuki-Miyaura coupling of 3-iodo-1H-indazole with various organoboronic acids. mdpi.com This suggests that the C-3 iodine atom in this compound would be a prime candidate for selective arylation or vinylation.

In a related context, the synthesis of novel indazole compounds has been achieved through the Suzuki-Miyaura coupling of bromo-indazole carboxamides with a variety of organoboronic acids, demonstrating the utility of this reaction for elaborating the indazole scaffold. nih.gov The reaction conditions typically involve a palladium catalyst such as PdCl₂(dppf)·CH₂Cl₂ and a base like potassium carbonate in a mixed solvent system. nih.gov Given the higher reactivity of iodine compared to chlorine, it is anticipated that selective coupling at the C-3 or C-4 iodo positions of this compound could be achieved under carefully controlled conditions, leaving the C-6 chloro substituent intact for subsequent transformations.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Halogenated Indazoles

| Substrate | Coupling Partner | Catalyst | Base | Solvent | Temperature | Reference |

| N-(3-bromophenyl)-1-butyl-1H-indazole-3-carboxamide | Various Boronic Acids | Pd(dppf)Cl₂·DCM | K₂CO₃ | 1,4-dioxane/water | Room Temp. | nih.gov |

| 3-iodo-1H-indazole | Organoboronic Acids | Ferrocene-Based Palladium Complex | Not specified | Imidazolium ionic liquids | Not specified | mdpi.com |

The Sonogashira coupling reaction, which pairs a terminal alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper(I) co-catalyst, is the premier method for introducing alkynyl moieties. researchgate.net The application of this reaction to di- and tri-halogenated heterocycles has shown that regioselectivity can often be controlled by the choice of catalyst and reaction conditions.

A study on 9-substituted-6-chloro-2,8-diiodopurines, which bear a similar halogen substitution pattern, demonstrated that catalyst-controlled regioselective Sonogashira coupling is achievable. rsc.org Specifically, the use of a palladium catalyst with a monodentate ligand like Pd(PPh₃)₄ favored alkynylation at the C2-iodo position. rsc.org Conversely, employing palladium catalysts with bidentate or electron-rich monodentate phosphine (B1218219) ligands, or Pd₂(dba)₃·CHCl₃, switched the preferred coupling site to the C8-iodo position. rsc.org

By analogy, it is highly probable that this compound could undergo selective Sonogashira coupling. The C-3 and C-4 iodo groups are expected to be significantly more reactive than the C-6 chloro group. The differentiation between the two iodo positions would likely depend on factors such as the steric hindrance and the electronic nature of the specific positions on the indazole ring, as well as the catalyst system employed.

Table 2: Catalyst Control in Regioselective Sonogashira Coupling of a Diiodopurine

| Catalyst | Preferred Coupling Position | Product Selectivity | Reference |

| Pd(PPh₃)₄ | C2-I | C2-selective product | rsc.org |

| Pd₂(dba)₃·CHCl₃ or Pd-catalyst with bidentate/electron-rich monodentate ligand | C8-I | C8-selective product | rsc.org |

While specific examples of Stille and Heck reactions on this compound are not readily found, the general principles of these reactions can be applied. The Stille reaction, which couples an organotin reagent with an organic halide, and the Heck reaction, which involves the coupling of an alkene with an organic halide, are both powerful palladium-catalyzed transformations. As with other cross-coupling reactions, the reactivity of the halogenated positions is expected to be I > Br > Cl. This differential reactivity would, in principle, allow for selective functionalization at the C-3 and C-4 positions of this compound.

The Negishi coupling, which utilizes organozinc reagents, is another important C-C bond-forming reaction. orgsyn.org It is known for its high functional group tolerance and reactivity. orgsyn.org Aromatic iodides are generally more reactive than bromides and chlorides in Negishi couplings. orgsyn.org This suggests that the iodo-substituted positions of this compound would be the primary sites of reaction. The chemoselectivity between the C-3 and C-4 positions would be a subject for experimental investigation, potentially influenced by steric and electronic factors.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction for introducing nucleophiles onto an aromatic ring. This reaction is typically facilitated by the presence of strong electron-withdrawing groups. In the context of this compound, the indazole ring itself is electron-rich, which generally disfavors classical SNAr. However, SNAr can occur on halogenated heterocycles, particularly at positions activated by other electronic factors or through specific reaction mechanisms.

For instance, studies on other chloro-substituted nitrogen heterocycles have shown that the chlorine atom can be displaced by various amines in the presence of a suitable base or under thermal conditions. mdpi.commdpi.com A highly regioselective SNAr has been demonstrated in the reaction of 3-amino-5-(1-methyl-1H-pyrazol-4-yl)isoquinoline with 2,6-dichloro-3-nitropyridine, where substitution occurred selectively at the 2-position of the dichloronitropyridine. mdpi.com While the electronic landscape of this compound is different, the possibility of SNAr at the C-6 chloro position, particularly with strong nucleophiles or under forcing conditions, cannot be ruled out. The iodo groups are generally better leaving groups than chloro groups in SNAr reactions, but their displacement would also be subject to the electronic activation of their respective positions.

Electrophilic and Radical Reactions on the Indazole Nucleus

The indazole nucleus is susceptible to electrophilic attack due to its electron-rich nature. However, the presence of three deactivating halogen substituents on the benzene (B151609) portion of the this compound ring would significantly reduce its reactivity towards electrophiles. Any potential electrophilic substitution would likely be directed by the existing substituents and the inherent electronic properties of the indazole ring system.

Information regarding radical reactions involving this compound is scarce in the reviewed literature. In general, carbon-iodine bonds are weaker than carbon-chlorine bonds and can be more susceptible to homolytic cleavage to form aryl radicals under appropriate photolytic or radical-initiating conditions. These radicals could then participate in various radical-mediated transformations.

Functional Group Interconversions and Derivatization Strategies

The presence of two iodine atoms and one chlorine atom on the indazole scaffold of this compound offers a rich platform for functional group interconversions and further derivatization. The differing reactivity of the halogens, particularly the greater lability of the C-I bonds compared to the C-Cl bond in transition metal-catalyzed reactions, allows for selective modifications.

Detailed research findings on the derivatization of halogenated indazoles indicate that these compounds are valuable precursors for more complex molecules. For instance, the iodine atoms in diiodoindazoles can be selectively replaced or used as handles for cross-coupling reactions. While specific studies on this compound are not extensively documented in publicly available literature, the reactivity can be inferred from related structures.

One common transformation is the conversion of iodo-substituents to other functional groups. For example, the iodination of 6-iodo-1H-indazole to yield 3,6-diiodo-1H-indazole demonstrates the feasibility of introducing multiple iodine atoms, which can then be subjected to further reactions. chemicalbook.com A plausible derivatization strategy for this compound would involve the selective Suzuki or Sonogashira coupling at the C3-iodo position, which is generally more reactive than the C4-iodo position in indazoles.

Another potential derivatization is cyanation. The conversion of 3-iodo-1H-indazole to 1H-indazole-3-carbonitrile using potassium ferrocyanide and a palladium catalyst highlights a method that could be applicable to this compound. orgsyn.org Such a transformation would introduce a valuable nitrile group, which can be further hydrolyzed to a carboxylic acid or reduced to an amine.

Table 1: Potential Derivatization Reactions of this compound

| Reaction Type | Reagents and Conditions (Inferred from Analogs) | Potential Product |

| Suzuki Coupling | Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), base (e.g., Na₂CO₃), solvent (e.g., DME/H₂O) | 6-Chloro-3-aryl-4-iodo-1H-indazole |

| Sonogashira Coupling | Terminal alkyne, Pd catalyst (e.g., PdCl₂(PPh₃)₂), CuI, base (e.g., Et₃N), solvent (e.g., THF) | 6-Chloro-3-(alkynyl)-4-iodo-1H-indazole |

| Cyanation | K₄[Fe(CN)₆], [PdCl(C₃H₅)]₂, Xantphos, DMAc/H₂O, 95 °C | 6-Chloro-4-iodo-1H-indazole-3-carbonitrile |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, ligand (e.g., BINAP), base (e.g., NaOtBu), solvent (e.g., toluene) | 3-Amino-6-chloro-4-iodo-1H-indazole |

Photochemical Reactivity and Excited State Chemistry

The photochemical behavior of halogenated aromatic compounds often involves the homolytic cleavage of the carbon-halogen bond upon absorption of UV light. In the case of this compound, the C-I bonds are significantly weaker than the C-Cl bond and would be the most likely sites for photochemical reactions.

While specific experimental data on the photochemical reactivity of this compound is scarce, it is reasonable to predict that irradiation with UV light could lead to the formation of indazolyl radicals via the cleavage of one of the C-I bonds. These highly reactive intermediates could then participate in a variety of subsequent reactions, such as hydrogen abstraction from the solvent or addition to unsaturated compounds. The potential for sequential deiodination at the C3 and C4 positions could also be explored under photochemical conditions.

The excited state chemistry of this molecule would be influenced by the heavy atom effect of the iodine atoms, which can promote intersystem crossing from the singlet excited state to the triplet excited state. This could open up reaction pathways that are not accessible through thermal activation.

Thermal Stability and Degradation Pathways from a Chemical Stability Perspective

The thermal stability of this compound is a critical parameter for its handling, storage, and application in chemical synthesis, which often requires elevated temperatures. The degradation of halogenated organic compounds at high temperatures can proceed through various mechanisms, including dehalogenation and decomposition of the heterocyclic ring system.

In general, the thermal stability of halogenated aromatic compounds is inversely related to the strength of the carbon-halogen bond. The C-I bond is the weakest among the carbon-halogen bonds, followed by C-Br, C-Cl, and C-F. Therefore, it is expected that the thermal degradation of this compound would initiate with the cleavage of one of the C-I bonds.

Studies on the thermal decomposition of other halogenated compounds suggest that the process can be influenced by the presence of other substances and the reaction atmosphere. google.com For this compound, a likely thermal degradation pathway would involve the initial loss of an iodine atom to form a radical species, which could then undergo further reactions leading to a complex mixture of products. The indazole ring itself is relatively stable, but its decomposition could be catalyzed by the products of the initial dehalogenation.

Table 2: Bond Dissociation Energies for Halogenated Benzenes (as a proxy for the indazole system)

| Bond | Bond Dissociation Energy (kcal/mol) |

| C-I | ~65 |

| C-Br | ~81 |

| C-Cl | ~96 |

| C-F | ~124 |

Regioselective N-Functionalization and Tautomerism Studies

The indazole ring system can exist in two tautomeric forms: 1H-indazole and 2H-indazole. nih.gov For most substituted indazoles, the 1H-tautomer is thermodynamically more stable and therefore predominates. nih.govresearchgate.net The position of the N-H proton can significantly influence the reactivity of the molecule, particularly in N-functionalization reactions.

N-alkylation of indazoles typically yields a mixture of N1 and N2 isomers, and the regioselectivity of this reaction is highly dependent on the substituents on the indazole ring, the nature of the alkylating agent, and the reaction conditions. nih.govnih.gov For instance, the use of sodium hydride in THF has been shown to favor N1-alkylation for many indazole derivatives. nih.gov The steric and electronic properties of the substituents on the indazole ring play a crucial role in directing the incoming electrophile to either the N1 or N2 position.

In the case of this compound, the presence of bulky iodine atoms at the C3 and C4 positions would likely exert a significant steric influence on the N-functionalization. It can be hypothesized that alkylation at the N1 position might be favored to minimize steric hindrance with the C3-iodo substituent. However, electronic effects of the chloro and iodo substituents would also modulate the nucleophilicity of the N1 and N2 atoms.

Table 3: Factors Influencing Regioselectivity of Indazole N-Alkylation

| Factor | Influence on Regioselectivity |

| Steric Hindrance | Bulky substituents at C7 favor N1-alkylation. Bulky substituents at C3 may influence the N1/N2 ratio. |

| Electronic Effects | Electron-withdrawing groups on the benzene ring can influence the acidity of the N-H proton and the nucleophilicity of the nitrogen atoms. nih.gov |

| Reaction Conditions | The choice of base, solvent, and electrophile can significantly alter the N1/N2 product ratio. nih.gov For example, the use of cesium carbonate has been reported to favor N1-alkylation in some cases. nih.gov |

| Tautomerism | The position of the tautomeric equilibrium can affect the site of deprotonation and subsequent alkylation. nih.govresearchgate.net |

Advanced Spectroscopic and Crystallographic Investigations of 6 Chloro 3,4 Diiodo 1h Indazole

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis for Complex Structural Elucidation (e.g., 2D NMR, Solid-State NMR)

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the covalent structure of 6-Chloro-3,4-diiodo-1H-indazole. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments in a suitable solvent like DMSO-d₆ would provide a complete picture of its molecular framework.

¹H and ¹³C NMR: The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the N-H proton. The protons at the C5 and C7 positions would appear as singlets or narrow doublets due to the substitution pattern. The N-H proton would likely present as a broad singlet, characteristic of 1H-indazoles. rsc.org In the ¹³C NMR spectrum, seven distinct carbon signals are anticipated. The carbons C3 and C4, being directly bonded to iodine atoms, would experience a significant shielding effect (ipso-effect), shifting their resonances to lower ppm values compared to unsubstituted carbons. Conversely, the C6 carbon attached to chlorine would also show a characteristic shift.

2D NMR: To definitively assign these signals, 2D NMR techniques are crucial.

COSY (Correlation Spectroscopy) would establish the connectivity between adjacent protons, in this case, confirming the relationship between the H5 and H7 protons if any long-range coupling exists.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon atom, allowing for the unambiguous assignment of the protonated carbons C5 and C7.

HMBC (Heteronuclear Multiple Bond Correlation) is key for mapping the entire carbon skeleton by showing correlations between protons and carbons over two to three bonds. This would be essential to confirm the assignments of the quaternary carbons, including C3, C4, C6, C3a, and C7a.

Solid-State NMR: Solid-state NMR (SS-NMR) provides valuable information about the molecule's structure in its crystalline form, complementing data from X-ray diffraction. nih.gov ¹³C and ¹⁵N CP-MAS (Cross-Polarization Magic-Angle Spinning) NMR experiments can confirm the tautomeric form present in the solid state, which for indazole derivatives is overwhelmingly the 1H-tautomer. nih.govresearchgate.net Furthermore, SS-NMR can be used to identify the presence of different polymorphs, as distinct crystalline arrangements would result in different chemical shifts. nih.gov

| Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations |

|---|---|---|---|

| N-H | ~13.0 (broad s) | - | C3, C7a |

| 3 | - | ~85-95 | - |

| 4 | - | ~90-100 | - |

| 5 | ~7.7 (s) | ~125-130 | C4, C6, C7 |

| 6 | - | ~128-133 | - |

| 7 | ~7.9 (s) | ~115-120 | C5, C6, C7a |

| 3a | - | ~140-145 | - |

| 7a | - | ~120-125 | - |

Mass Spectrometric Approaches for Precise Molecular Weight Determination and Fragmentation Pattern Analysis (e.g., HRMS, MS/MS)

Mass spectrometry (MS) is critical for confirming the molecular weight and elemental composition of this compound and for gaining insight into its structural stability through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS): HRMS, typically using an electrospray ionization (ESI) source coupled with a time-of-flight (TOF) or Orbitrap analyzer, would be used to determine the accurate mass of the protonated molecule [M+H]⁺. This experimental mass can then be compared to the calculated theoretical mass of C₇H₄ClI₂N₂⁺, confirming the elemental composition with high confidence (typically within 5 ppm error). The presence of one chlorine and two iodine atoms would produce a highly characteristic isotopic pattern, further validating the compound's identity.

Tandem Mass Spectrometry (MS/MS): MS/MS experiments involve the isolation of the precursor ion [M+H]⁺ and its fragmentation through collision-induced dissociation (CID). The resulting product ions provide a fragmentation fingerprint that is characteristic of the molecule's structure. For indazole-type compounds, the heterocyclic ring system is relatively stable. researchgate.net Predicted fragmentation pathways for this compound would likely include:

Sequential loss of the iodine atoms as radicals (I•) or as hydroiodic acid (HI).

Loss of the chlorine atom as a radical (Cl•) or hydrochloric acid (HCl).

Cleavage of the pyrazole (B372694) ring, although this typically requires higher collision energies.

Analyzing the fragmentation patterns of related synthetic cannabinoids with indazole cores reveals that side chains, particularly at the C3 position, are often labile. researchgate.net While this compound lacks a side chain, the principles of charge retention on the most stable fragments would apply.

| Ion | Formula | Calculated Exact Mass (m/z) | Comment |

|---|---|---|---|

| [M+H]⁺ | C₇H₄³⁵ClI₂N₂ | 404.8232 | Precursor Ion |

| [M-I]⁺ | C₇H₃³⁵ClIN₂ | 277.9157 | Loss of Iodine radical |

| [M-HI]⁺ | C₇H₂³⁵ClIN₂ | 276.9079 | Loss of Hydroiodic acid |

| [M-2I]⁺ | C₇H₂³⁵ClN₂ | 151.9983 | Loss of two Iodine radicals |

Single-Crystal X-ray Diffraction for Solid-State Structure and Intermolecular Interactions

Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. Obtaining a suitable single crystal of this compound would allow for the precise measurement of bond lengths, bond angles, and torsion angles, confirming the planarity of the bicyclic indazole core.

Crucially, SCXRD elucidates the supramolecular architecture by identifying and characterizing non-covalent interactions that govern the crystal packing. For 1H-indazoles, a common and powerful interaction is the formation of hydrogen bonds between the N-H group of one molecule and the pyrazolic N2 atom of a neighboring molecule, often leading to the formation of dimers or infinite chains. psu.edu

Given the high degree of halogenation in this molecule, halogen bonding is also a highly probable interaction. These are attractive interactions between an electrophilic region on a halogen atom (in this case, C-I or C-Cl) and a nucleophilic site, such as the nitrogen atoms of an adjacent molecule. The analysis would reveal the geometry and distances of any potential N-H···N hydrogen bonds and C-I···N or C-I···Cl halogen bonds, which are critical for understanding the material's solid-state properties.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Polymorphism Studies

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, provides a detailed fingerprint of a molecule's functional groups and skeletal vibrations. The two methods are complementary; FT-IR is more sensitive to polar bonds and asymmetric vibrations, while Raman is better for nonpolar bonds and symmetric vibrations. mdpi.com

FT-IR Spectrum: The FT-IR spectrum of this compound is expected to be dominated by a broad absorption band in the 3100-3300 cm⁻¹ region, corresponding to the N-H stretching vibration, likely broadened by hydrogen bonding in the solid state. The region from 1400-1650 cm⁻¹ would contain multiple bands due to the C=C and C=N stretching vibrations of the aromatic and pyrazole rings. C-H bending vibrations would appear at lower frequencies.

Raman Spectrum: The Raman spectrum would complement the FT-IR data, often showing strong signals for the symmetric ring breathing modes of the indazole core. Importantly, the stretching vibrations of the carbon-halogen bonds would be clearly visible. The C-Cl stretch typically appears in the 600-800 cm⁻¹ range, while the heavier C-I bonds would vibrate at much lower frequencies (below 600 cm⁻¹). nih.gov

This combined analysis is also a powerful tool for studying polymorphism, as different crystal packing arrangements (polymorphs) would result in distinct shifts in the vibrational frequencies due to changes in intermolecular interactions.

| Frequency Range (cm⁻¹) | Assignment | Primary Technique |

|---|---|---|

| 3100-3300 | N-H stretch | FT-IR |

| 1400-1650 | C=C, C=N ring stretches | FT-IR, Raman |

| ~1000-1200 | Ring breathing modes | Raman |

| 600-800 | C-Cl stretch | Raman, FT-IR |

| <600 | C-I stretch | Raman |

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure and Photophysical Properties

Electronic spectroscopy, including UV-Visible absorption and fluorescence emission, probes the electronic transitions within the molecule, providing insights into its electronic structure and photophysical behavior.

UV-Vis Absorption: The UV-Vis spectrum of this compound would be characterized by π→π* transitions within the conjugated bicyclic system. The absorption maxima (λ_max) are expected to lie in the ultraviolet region. The positions and intensities of these bands can be influenced by the solvent polarity, a phenomenon known as solvatochromism. researchgate.net

Fluorescence Spectroscopy: While many simple indazoles are not strongly emissive, substitution can significantly alter their photophysical properties. rsc.orgrsc.org Upon excitation at an appropriate wavelength, the molecule could potentially exhibit fluorescence. However, the presence of heavy iodine atoms often enhances the rate of intersystem crossing (ISC) from the excited singlet state to the triplet state. This "heavy-atom effect" can quench fluorescence and promote phosphorescence. Therefore, it is possible that this compound may be weakly fluorescent but could exhibit phosphorescence, especially at low temperatures.

Computational Validation of Spectroscopic Data and Proposed Structures

Computational chemistry, particularly methods based on Density Functional Theory (DFT), is a powerful partner to experimental analysis. nih.govniscpr.res.in DFT calculations can be used to predict and validate the data obtained from various spectroscopic techniques.

NMR Validation: The Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, can predict ¹³C and ¹H chemical shifts with a high degree of accuracy. Comparing these calculated shifts with the experimental data provides strong support for the proposed structural assignments. nih.govnih.gov

Vibrational Analysis: DFT calculations can compute the vibrational frequencies and intensities of a molecule. While calculated frequencies are often systematically higher than experimental ones, they can be corrected using empirical scaling factors (e.g., the Scaled Quantum Mechanical (SQM) force field method). psu.edu This allows for a detailed and confident assignment of even complex FT-IR and Raman spectra.

Electronic Properties: DFT can be used to calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap provides a theoretical approximation of the lowest energy electronic transition, which can be correlated with the onset of absorption in the UV-Vis spectrum. nih.gov

By modeling the predicted spectra and properties, computational methods provide an invaluable layer of confirmation for the experimental characterization of this compound.

Theoretical and Computational Chemistry of 6 Chloro 3,4 Diiodo 1h Indazole

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the electronic structure and predicting the reactivity of molecules like 6-Chloro-3,4-diiodo-1H-indazole. These methods provide insights into molecular geometry, stability, and various properties.

Density Functional Theory (DFT) Studies on Ground State Properties and Molecular Geometry

Density Functional Theory (DFT) is a powerful computational method widely used to investigate the electronic properties of molecules. For a molecule like this compound, DFT calculations would typically be employed to determine its optimal molecular geometry in the ground state. These calculations would predict bond lengths, bond angles, and dihedral angles.

In studies of similar indazole derivatives, DFT methods, often paired with a suitable basis set like 6-311++G(d,p), have been effectively used to provide a sound basis for experimental observations. For instance, in the study of nitro-substituted indazoles, DFT calculations have been instrumental in understanding their reaction mechanisms. While no specific data exists for this compound, a hypothetical DFT study would likely involve the B3LYP functional to balance accuracy and computational cost. The resulting optimized geometry would reveal the planarity of the indazole ring and the spatial orientation of the chloro and diiodo substituents.

Table 1: Hypothetical DFT-Calculated Ground State Properties of this compound

| Property | Hypothetical Value |

| Total Energy | Value in Hartrees |

| Dipole Moment | Value in Debye |

| HOMO Energy | Value in eV |

| LUMO Energy | Value in eV |

| HOMO-LUMO Gap | Value in eV |

Note: The values in this table are hypothetical and serve as an illustration of the data that would be generated from a DFT study.

Ab Initio and Post-Hartree-Fock Methods for High-Level Characterization

For a more rigorous and accurate characterization of this compound, ab initio and post-Hartree-Fock methods could be employed. Methods like Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster (e.g., CCSD(T)) theory, while computationally more expensive than DFT, provide a higher level of theory and can be used to benchmark DFT results.

In the case of the parent indazole molecule, MP2/6-31G** calculations have been used to determine the relative stability of its tautomers, indicating that the 1H-tautomer is more stable than the 2H-tautomer by approximately 15 kJ·mol⁻¹. Similar high-level calculations for this compound would provide a very accurate description of its electronic structure and properties, which is crucial for understanding its chemical behavior.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Descriptors

Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is essential for predicting the reactivity of a molecule. The energy and distribution of these orbitals indicate the molecule's ability to donate or accept electrons.

For this compound, the HOMO would likely be distributed over the electron-rich regions of the indazole ring, while the LUMO would be located on the electron-deficient parts. The energy gap between the HOMO and LUMO is a critical parameter for determining chemical reactivity, with a smaller gap suggesting higher reactivity.

Reactivity descriptors derived from FMO analysis, such as chemical potential, hardness, and electrophilicity index, could be calculated to quantify the molecule's reactivity. These descriptors would provide a more nuanced understanding of how this compound would behave in different chemical reactions.

Computational Studies on Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for elucidating reaction mechanisms by identifying intermediates and transition states. For this compound, computational studies could be used to investigate various reactions, such as N-alkylation or cross-coupling reactions.

For example, DFT calculations have been successfully used to study the regioselective N-alkylation of methyl 5-bromo-1H-indazole-3-carboxylate, revealing the mechanistic pathways that lead to the formation of different isomers. A similar approach for this compound would involve mapping the potential energy surface of a reaction to locate the transition state structures. The energy barriers calculated for these transition states would provide insights into the reaction kinetics and help predict the major products.

Non-Covalent Interactions, Including Halogen Bonding and Aromatic Interactions

The presence of multiple halogen atoms in this compound suggests that non-covalent interactions, particularly halogen bonding, would play a significant role in its crystal packing and interactions with other molecules. Halogen bonding is a directional interaction between a halogen atom (acting as a Lewis acid) and a Lewis base.

Computational methods can be used to model and quantify these interactions. For instance, molecular dynamics simulations and quantum theory of atoms in molecules (QTAIM) analysis could be used to study the nature and strength of halogen bonds and other non-covalent interactions like π-π stacking and hydrogen bonding. In a study on 3-chloro-6-nitro-1H-indazole derivatives, molecular docking and dynamics simulations were used to understand the intermolecular interactions with a biological target.

Prediction of Spectroscopic Properties from First Principles

Computational methods can predict various spectroscopic properties, which can be invaluable for the identification and characterization of a compound. For this compound, these predictions would be particularly useful given the lack of experimental data.

NMR Spectroscopy: Gauge-Invariant Atomic Orbital (GIAO) calculations at the DFT level, such as B3LYP/6-311++G(d,p), can be used to predict the ¹H and ¹³C NMR chemical shifts. These predictions, when compared with experimental spectra, can help in the structural elucidation of the compound.

IR Spectroscopy: The vibrational frequencies and intensities can be calculated using DFT. The predicted IR spectrum would show characteristic peaks for the N-H stretch, C-H stretch, and the various vibrations of the indazole ring, as well as the C-Cl and C-I stretching vibrations.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic absorption spectra (UV-Vis). This would provide information about the electronic transitions and the maximum absorption wavelengths (λmax).

Molecular Dynamics Simulations for Conformational Landscapes and Solution Behavior

Molecular dynamics (MD) simulations serve as a powerful computational microscope for exploring the conformational landscapes and solution-phase behavior of molecules like this compound. youtube.com These simulations model the atomic-level movements and interactions of a molecule over time, providing a detailed picture of its flexibility, preferred shapes (conformations), and interactions with its environment, such as solvent molecules. While specific MD simulation studies on this compound are not extensively documented in publicly available literature, the principles of such simulations and data from related substituted indazoles and halogenated heterocycles allow for a theoretical exploration of its expected behavior. acs.orgresearchgate.net

The conformational landscape of this compound is largely defined by the orientation of the substituents on the indazole core and the tautomeric state of the indazole ring. The indazole ring itself is a rigid bicyclic system, but the exocyclic N-H bond can exist in different tautomeric forms, with the 1H- and 2H-tautomers being the most common. Theoretical calculations on indazole and its nitro derivatives have shown that the 1H-tautomer is generally more stable than the 2H-tautomer. nih.gov The presence of bulky and electronegative iodine atoms at positions 3 and 4, along with a chlorine atom at position 6, can influence the electronic distribution and steric profile of the molecule.

MD simulations can elucidate the rotational barriers around the C-I bonds and the preferred dihedral angles, which would define the conformational minima. The large size of the iodine atoms would likely lead to significant steric hindrance, influencing the planarity of the molecule and the orientation of the substituents relative to the bicyclic core.

In solution, the behavior of this compound would be dictated by its interactions with solvent molecules. In polar solvents, hydrogen bonding between the N-H group of the indazole ring and solvent molecules would be a dominant interaction. The halogen atoms, particularly the iodine atoms, can also participate in halogen bonding, a non-covalent interaction where the halogen atom acts as an electrophilic species. These interactions would influence the solubility and the conformational preferences of the molecule in different solvents.

Illustrative Conformational Analysis Data

The following table presents a hypothetical summary of conformational analysis data for the two most stable tautomers of this compound that could be obtained from MD simulations. This data is illustrative and intended to represent the type of information generated from such a study.

| Tautomer | Dihedral Angle (C4-C3-I) (°) | Dihedral Angle (C3-C4-I) (°) | Relative Energy (kcal/mol) | Population (%) |

| 1H-indazole | 178.5 | -179.2 | 0.00 | 75 |

| 2H-indazole | 179.1 | -178.8 | 3.5 | 25 |

Illustrative Solvent Interaction Energy Data

This table provides a hypothetical breakdown of the interaction energies between this compound and different solvents, as would be determined from MD simulations. The values are for illustrative purposes.

| Solvent | Van der Waals Energy (kcal/mol) | Electrostatic Energy (kcal/mol) | Total Interaction Energy (kcal/mol) |

| Water | -15.2 | -25.8 | -41.0 |

| Methanol | -18.5 | -20.1 | -38.6 |

| Dimethyl Sulfoxide | -22.3 | -28.9 | -51.2 |

| Chloroform | -25.1 | -10.5 | -35.6 |

The research on other halogenated indazoles and heterocyclic systems suggests that the specific nature and position of the halogen atoms can significantly impact the molecule's properties. For instance, studies on halogenated pyran analogues have demonstrated that repulsion between axial halogen atoms can lead to deviations in intra-annular torsion angles, with the effect increasing with the size of the halogen. beilstein-journals.org Similarly, computational studies on various indazole derivatives have highlighted the importance of substituent effects on their electronic structure and potential biological activity. nih.govbiotech-asia.orgmdpi.com Therefore, a detailed MD simulation study of this compound would be invaluable in providing a comprehensive understanding of its dynamic behavior and interactions at a molecular level.

Applications in Chemical Synthesis and Materials Science Excluding Biological/clinical

Role as a Versatile Synthetic Intermediate for Complex Molecular Architectures

The presence of three halogen atoms on the 1H-indazole core, particularly the two iodine atoms, renders 6-Chloro-3,4-diiodo-1H-indazole a highly valuable and versatile intermediate in organic synthesis. The carbon-iodine bonds are significantly weaker than carbon-chlorine bonds, making them more susceptible to cleavage and participation in a variety of coupling reactions. This differential reactivity is a key feature that allows for the stepwise and regioselective functionalization of the molecule.

Halogenated indazoles are crucial starting materials for the synthesis of more complex heterocyclic systems. nih.gov The iodo groups at the 3 and 4 positions of this compound can serve as handles for various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. These reactions enable the introduction of a wide array of substituents, including aryl, alkynyl, and amino groups, thereby facilitating the rapid generation of diverse chemical libraries based on the indazole scaffold. For instance, the sequential and selective coupling at the C3 and C4 positions would allow for the construction of intricately functionalized indazole derivatives with precise control over the final molecular architecture.

Development of Indazole-Based Ligands in Catalysis

Indazole derivatives have been explored as ligands in transition metal catalysis. The nitrogen atoms of the pyrazole (B372694) ring can coordinate to metal centers, and the substituents on the indazole core can be modified to fine-tune the steric and electronic properties of the resulting metal complexes. The diiodo- and chloro-substituents on this compound could be replaced with phosphine (B1218219), amine, or other coordinating groups to create novel bidentate or tridentate ligands. These ligands could find applications in a variety of catalytic transformations, including cross-coupling reactions, hydrogenations, and C-H functionalizations. researchgate.netresearchgate.net

Exploration in Advanced Materials Science

The rigid, planar structure of the indazole ring system, combined with the potential for extensive functionalization, makes it an attractive building block for advanced materials. researchgate.net

The extended π-system of the indazole core suggests its potential for use in organic electronic materials. By using cross-coupling reactions to attach conjugated organic moieties to the this compound scaffold, it is possible to synthesize novel materials with tailored optoelectronic properties. These materials could be investigated for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The presence of heavy atoms like iodine could also impart unique photophysical properties, such as enhanced intersystem crossing, which is beneficial for certain optoelectronic applications.

The ability to introduce multiple functional groups with specific vectors makes this compound a promising candidate for the construction of metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). tennessee.edursc.org By converting the halogen atoms into coordinating groups (e.g., carboxylates, pyridyls), this indazole derivative can be used as a multitopic organic linker to build porous, crystalline frameworks. The resulting MOFs and COFs could exhibit interesting properties for gas storage, separation, and catalysis, with the indazole core and its substituents influencing the pore size, shape, and chemical environment of the framework.

Related Compounds and Their Applications

| Compound Name | Key Applications |

| 6-Chloro-3-iodo-1H-indazole | Intermediate in the synthesis of kinase inhibitors. evitachem.com |

| 7-Bromo-4-chloro-1H-indazol-3-amine | A key intermediate in the synthesis of Lenacapavir, an HIV-1 capsid inhibitor. chemrxiv.org |

| 4-Chloro-1H-indazole | A building block for biologically active 4-substituted indazole derivatives. researchgate.net |

| Halogenated Indazoles (General) | Precursors for a wide range of biologically active compounds and materials. nih.govtaylorandfrancis.com |

Following a comprehensive search of available scientific literature, no specific research data was found for the compound "this compound" in the requested fields of application. The areas of focus, as outlined, were:

Surface Chemistry and Corrosion Inhibition Studies

While research exists on other halogenated indazole derivatives in fields such as corrosion inhibition and as intermediates in medicinal chemistry, this information does not directly address the specific structural isomer requested. Adhering strictly to the user's instructions to focus solely on "this compound" and to not introduce information outside the explicit scope, it is not possible to generate a scientifically accurate article on the specified topics.

Therefore, the requested article cannot be generated due to the absence of relevant research findings for this particular compound in the specified domains.

Advanced Analytical Methodologies for Research Grade Characterization and Process Monitoring

High-Performance Chromatographic Techniques for Purity Assessment and Separation

Chromatographic techniques are indispensable for determining the purity of 6-Chloro-3,4-diiodo-1H-indazole and separating it from starting materials, isomers, and by-products. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Supercritical Fluid Chromatography (SFC) offer distinct advantages for the analysis of halogenated heterocyclic compounds.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is a primary tool for purity assessment due to its versatility and applicability to a wide range of polar and non-polar compounds. For a molecule like this compound, a C18 column is typically effective. The high hydrophobicity imparted by the two iodine atoms and the chlorine atom ensures strong retention on the non-polar stationary phase. Validation of such HPLC methods is performed according to ICH guidelines, assessing parameters like linearity, accuracy, precision, and robustness. ajrconline.org

A typical HPLC method for purity analysis would involve a gradient elution to ensure the separation of potential impurities with varying polarities. The limit of detection (LOD) and limit of quantification (LOQ) for related compounds are often established in the range of 0.01-0.1% relative to the main analyte peak area.

| Parameter | Condition |

|---|---|

| Column | Symmetry C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Phosphoric Acid in Water |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Gradient | 50% B to 95% B over 20 min |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is highly effective for analyzing volatile and thermally stable compounds. For halogenated indazoles, GC-MS provides not only separation but also structural information through mass spectral fragmentation patterns. The technique is particularly useful for identifying and quantifying residual solvents and volatile impurities. The electron ionization (EI) mass spectrum of an indazole derivative typically shows a prominent molecular ion peak, with characteristic fragmentation arising from the cleavage of the indazole core and loss of substituents. nih.gov For di-iodinated compounds, the isotopic pattern of iodine (127I is 100% abundant) is straightforward, but the presence of chlorine (35Cl and 37Cl) adds complexity that aids in identification.

GC-MS/MS offers enhanced selectivity and sensitivity for detecting trace-level impurities in complex matrices by monitoring specific parent-to-daughter ion transitions. rsc.org

Supercritical Fluid Chromatography (SFC)

SFC has emerged as a powerful "green" alternative to normal-phase HPLC, offering fast and efficient separations. biomedres.us Using supercritical CO2 as the primary mobile phase, SFC reduces organic solvent consumption. agnopharma.com This technique is particularly adept at separating isomers and structurally similar compounds. biomedres.us For a multi-halogenated compound like this compound, SFC could be invaluable for separating it from regioisomers that may form during synthesis, such as those with different halogen substitution patterns on the benzene (B151609) ring. The selectivity in SFC can be finely tuned by altering the co-solvent (modifier), pressure, and temperature. acs.org

Real-Time Reaction Monitoring Techniques

Process Analytical Technology (PAT) utilizes in-situ and online analytical tools to monitor and control chemical reactions in real-time, leading to improved safety, efficiency, and product quality. longdom.orgsdu.dk

In-Situ Spectroscopy (FTIR and NMR)

In-situ Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for monitoring the progress of chemical reactions by tracking the concentration changes of key functional groups. nih.gov For the synthesis of this compound, which may involve the iodination of 6-chloro-1H-indazole, an in-situ FTIR probe could monitor the disappearance of the C-H bond vibration at the 3- and 4-positions and the appearance of new bands corresponding to the C-I bonds. nih.govmdpi.com This allows for precise determination of reaction endpoints and can help identify the formation of intermediates or by-products. nih.gov

Flow NMR spectroscopy offers another non-invasive method for real-time reaction monitoring, providing detailed structural information about all species in the reaction mixture. bldpharm.com It is particularly useful for complex reactions where multiple components are present simultaneously. mdpi.com

Automated Flow Reactor Analysis

Automated flow chemistry platforms integrate synthesis and analysis, enabling rapid reaction optimization and process development. chimia.ch These systems can automatically vary parameters like temperature, residence time, and reagent stoichiometry while at-line or in-line HPLC provides real-time feedback on yield and purity. whiterose.ac.uk This approach is highly beneficial for optimizing the synthesis of pharmaceutical intermediates, such as kinase inhibitors derived from indazole scaffolds. mdpi.comwhiterose.ac.uk The use of flow reactors also enhances safety, especially when dealing with highly energetic or hazardous reactions like halogenations. chemrxiv.orgresearchgate.net

| Technique | Application in Synthesis | Key Monitored Parameters |

|---|---|---|

| In-Situ FTIR | Monitoring iodination of 6-chloro-1H-indazole precursor. | Disappearance of aromatic C-H stretch; Formation of C-I vibrations. |